1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid, also known as NAP, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications, including neuroprotection, cognitive enhancement, and anti-inflammatory effects. In animal models, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
Mechanism of Action
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is thought to exert its effects through the activation of the Akt signaling pathway, which is involved in cell survival and growth. 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has also been shown to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including increased neuronal survival, reduced inflammation, and improved cognitive function. In animal models, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been shown to protect against neuronal damage caused by various insults, including ischemia, traumatic brain injury, and neurotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is its stability, which allows for easy storage and handling in laboratory settings. However, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid can be difficult to solubilize, which can complicate its use in experiments. Additionally, the cost of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid can be a limitation for some researchers.
Future Directions
For 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid research include further investigation of its therapeutic potential in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Additionally, research into the optimal dosing and administration of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid will be important for its clinical translation. Finally, the development of novel analogs of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid with improved pharmacokinetic properties may enhance its therapeutic potential.
Conclusion
In conclusion, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is a promising synthetic peptide with a range of potential therapeutic applications. Its mechanism of action involves the activation of the Akt signaling pathway and modulation of genes involved in inflammation and oxidative stress. While 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has advantages in terms of stability, solubility can be a limitation, and further research is needed to fully understand its therapeutic potential.
Synthesis Methods
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is obtained through cleavage from the resin and subsequent purification.
properties
IUPAC Name |
1-(2-naphthalen-2-ylacetyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(19-9-3-6-16(12-19)18(21)22)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYCEPWFKQTDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid |
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